[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol
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Overview
Description
[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol: is an organic compound with the molecular formula C11H11ClN2OS and a molecular weight of 254.74 g/mol . This compound features a chlorobenzyl group, a mercapto group, and an imidazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptoimidazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the mercapto group attacks the benzyl chloride, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, to form various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific biological targets.
Industry:
Mechanism of Action
The mechanism of action of [1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .
Comparison with Similar Compounds
[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methanol: Similar structure but with a benzimidazole ring instead of an imidazole ring.
[2-(2,6-Dichlorobenzyl)-1H-imidazol-4-yl]methanol: Contains a dichlorobenzyl group and an imidazole ring.
[1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole]: Features a dimethylbenzimidazole ring.
Uniqueness: The presence of both a mercapto group and an imidazole ring in [1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol provides unique reactivity and binding properties, distinguishing it from similar compounds .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-9-3-1-8(2-4-9)6-14-10(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLFBOPCFNSVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CNC2=S)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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